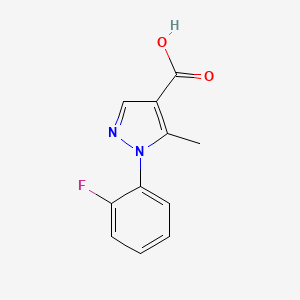

1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-7-8(11(15)16)6-13-14(7)10-5-3-2-4-9(10)12/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJKYRZKHBKWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408838 | |

| Record name | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618092-40-3 | |

| Record name | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis is strategically designed in two primary stages: the construction of the core pyrazole heterocycle via a regioselective Knorr-type cyclocondensation, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. This document offers detailed, step-by-step protocols, mechanistic insights, and justifications for experimental choices, tailored for researchers and professionals in organic synthesis and drug development.

Introduction and Strategic Overview

The 1,5-disubstituted pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The target compound, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, incorporates a 2-fluorophenyl group at the N1 position, which can significantly influence the molecule's conformational properties and binding interactions, making it a valuable building block for drug discovery programs.

The synthetic strategy detailed herein is predicated on the classic and reliable Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4] Our approach ensures high regioselectivity and yield through the careful design of the dicarbonyl precursor.

The overall synthetic workflow can be visualized as a three-step process starting from readily available commercial materials.

Figure 1: Overall Synthetic Workflow. A three-step sequence from ethyl acetoacetate to the final product.

Synthesis of the 1,3-Dicarbonyl Precursor

The key to controlling the regioselectivity of the pyrazole formation is the use of an appropriately functionalized 1,3-dicarbonyl compound. For this synthesis, we will prepare an enamine derivative of ethyl acetoacetate, which serves as a stable and reactive precursor.

Reaction: Formylation of Ethyl Acetoacetate

The active methylene group of ethyl acetoacetate is formylated using N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[5][6] DMF-DMA acts as a formylating agent, converting the β-ketoester into a more reactive enamine, which is a synthetic equivalent of ethyl 2-formyl-3-oxobutanoate.[5][7]

Reaction Scheme:

Causality and Experimental Choices

-

Reagent Choice: DMF-DMA is a mild and highly efficient reagent for this transformation. It avoids the harsh conditions sometimes associated with other formylating agents and drives the reaction to completion by the removal of methanol.[6]

-

Solvent: The reaction is often run neat or in a high-boiling aprotic solvent to facilitate the removal of the methanol byproduct, which drives the equilibrium towards the product.

-

Temperature: Moderate heating is typically sufficient to initiate and sustain the reaction.

Experimental Protocol: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| Ethyl Acetoacetate | 130.14 | 13.0 g (12.7 mL) | 100 | 1.0 |

| DMF-DMA | 119.16 | 13.1 g (14.6 mL) | 110 | 1.1 |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a distillation head, add ethyl acetoacetate (13.0 g, 100 mmol).

-

Add N,N-dimethylformamide dimethyl acetal (13.1 g, 110 mmol) to the flask.

-

Heat the reaction mixture in an oil bath at 120-130 °C for 2-3 hours.

-

During this time, methanol will distill from the reaction mixture. Monitor the distillation to gauge reaction progress.

-

Once the distillation of methanol ceases, cool the reaction mixture to room temperature.

-

The resulting crude orange-brown oil, ethyl 2-(dimethylaminomethylene)-3-oxobutanoate, is typically of sufficient purity to be used directly in the next step without further purification.

Core Heterocycle Formation: The Knorr Pyrazole Synthesis

This step constitutes the key ring-forming reaction, where the prepared 1,3-dicarbonyl precursor is condensed with 2-fluorophenylhydrazine to regioselectively form the desired pyrazole ester.

Reaction: Cyclocondensation

Reaction Scheme:

Mechanistic Insight and Regioselectivity

The Knorr pyrazole synthesis proceeds via a well-established mechanism that dictates the final regiochemistry.[8][9] The regioselectivity is governed by the differential reactivity of the two carbonyl-equivalent carbons in the precursor and the two nitrogen atoms in the substituted hydrazine.

Figure 2: Mechanistic Pathway of the Knorr Cyclocondensation. The sequence ensures the formation of the 1,5-disubstituted regioisomer.

Causality for Regioselectivity:

-

Initial Attack: The more nucleophilic terminal nitrogen of 2-fluorophenylhydrazine preferentially attacks the more electrophilic ketone-equivalent carbon of the enamine precursor.[10]

-

Cyclization: After the initial condensation and elimination of dimethylamine, the second nitrogen atom of the hydrazine moiety attacks the ester carbonyl carbon in an intramolecular fashion.

-

Aromatization: Subsequent elimination of ethanol from the cyclic intermediate leads to the formation of the stable, aromatic pyrazole ring. This thermodynamic driving force makes the reaction essentially irreversible.

Experimental Protocol: Synthesis of Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate | 185.22 | 18.5 g | 100 | 1.0 |

| 2-Fluorophenylhydrazine hydrochloride | 162.59 | 16.3 g | 100 | 1.0 |

| Sodium Acetate | 82.03 | 8.2 g | 100 | 1.0 |

| Glacial Acetic Acid | 60.05 | 150 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask, add the crude ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (18.5 g, 100 mmol), 2-fluorophenylhydrazine hydrochloride (16.3 g, 100 mmol), and sodium acetate (8.2 g, 100 mmol).

-

Add glacial acetic acid (150 mL) as the solvent. Acetic acid serves as both the solvent and an acid catalyst to facilitate the condensation.[3]

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove acetic acid and salts.

-

Recrystallize the crude product from ethanol or isopropanol to afford the pure ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate as a crystalline solid.

Final Conversion: Saponification to the Carboxylic Acid

The final step is the straightforward hydrolysis of the ethyl ester to the target carboxylic acid. Alkaline hydrolysis (saponification) is preferred as it is an irreversible process, leading to higher conversion compared to acid-catalyzed hydrolysis.[11][12]

Reaction: Ester Hydrolysis

Reaction Scheme:

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| Pyrazole Ester | 264.26 | 26.4 g | 100 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 200 | 2.0 |

| Water | 18.02 | 100 mL | - | - |

| Ethanol | 46.07 | 100 mL | - | - |

| Conc. Hydrochloric Acid (HCl) | 36.46 | As needed | - | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend the ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (26.4 g, 100 mmol) in a mixture of ethanol (100 mL) and water (100 mL). Ethanol is used as a co-solvent to increase the solubility of the ester.

-

Add sodium hydroxide pellets (8.0 g, 200 mmol) to the suspension.

-

Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete (as monitored by TLC, observing the disappearance of the starting ester). The solution should become homogeneous as the reaction progresses.

-

After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath.

-

Acidify the cold solution to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid with vigorous stirring. A white precipitate of the carboxylic acid will form.

-

Collect the solid product by vacuum filtration, wash it with cold water until the washings are neutral to pH paper, and dry the product in a vacuum oven at 60-70 °C.

Conclusion

The synthetic route described in this guide represents a logical, efficient, and scalable method for the preparation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. By leveraging the regioselective Knorr pyrazole synthesis and a standard saponification, this guide provides a self-validating protocol grounded in fundamental principles of organic chemistry. The detailed procedures and mechanistic rationale are intended to empower researchers to confidently synthesize this valuable intermediate for applications in pharmaceutical and agrochemical research.

References

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]

-

Ethyl 2-formyl-3-oxobutanoate. (n.d.). LookChem. Retrieved from [Link]

-

Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. (2009). ResearchGate. Retrieved from [Link]

- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Google Patents.

-

Synthesis of 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

-

Hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]

-

The Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. name-reaction.com [name-reaction.com]

- 5. researchgate.net [researchgate.net]

- 6. Application of N,N-Dimethylformamide dimethyl acetal_Chemicalbook [chemicalbook.com]

- 7. Ethyl 2-formyl-3-oxobutanoate|lookchem [lookchem.com]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. rsc.org [rsc.org]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structure Elucidation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

<

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of the novel compound, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the strategic rationale behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in an unambiguous structural assignment. This guide is grounded in authoritative scientific principles and supported by comprehensive references to established analytical standards.

Introduction: The Significance of Structural Certainty

The compound 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry due to its wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The introduction of a 2-fluorophenyl substituent is a common strategy in drug design to modulate metabolic stability and binding affinity. Therefore, unambiguous confirmation of its molecular structure is a critical prerequisite for any further investigation into its biological activity and for establishing structure-activity relationships (SAR).[1] This guide will detail the logical progression of analytical techniques required to achieve this certainty.

The Analytical Blueprint: A Multi-faceted Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, it is the convergence of data from multiple, orthogonal techniques that provides irrefutable proof. Our strategy is built upon three pillars of spectroscopic analysis:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity.

This integrated approach ensures that the final proposed structure is consistent with all observed experimental data.

Experimental Protocols & Data Interpretation

Mass Spectrometry: Establishing the Molecular Formula

Objective: To determine the accurate molecular weight and deduce the elemental composition of the title compound.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, typically using electrospray ionization (ESI).

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective due to the ease of deprotonation.

-

Data Analysis: The monoisotopic mass of the molecular ion (or a related ion like [M-H]⁻ or [M+H]⁺) is determined with high precision (typically to four or five decimal places). This accurate mass is then used to calculate the most plausible elemental formula using elemental composition calculator software.

Expected Results & Interpretation:

The elemental formula for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is C₁₁H₉FN₂O₂. The expected monoisotopic mass is approximately 236.06 g/mol . HRMS analysis should yield a measured mass that corresponds to this value within a few parts per million (ppm), providing strong evidence for the proposed elemental formula. The fragmentation pattern can also offer structural clues. A common fragmentation for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).[4]

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: To confirm the presence of key functional groups, particularly the carboxylic acid and the aromatic rings.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically collected over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups.

Expected Results & Interpretation:

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.[5][6][7][8]

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Appearance |

| 3300-2500 | O-H stretch (carboxylic acid) | Very broad band, often obscuring C-H stretches.[6] |

| ~1700 | C=O stretch (carboxylic acid) | Strong, sharp absorption.[8] |

| 1320-1210 | C-O stretch (carboxylic acid) | Medium to strong absorption.[6] |

| ~1600, ~1475 | C=C stretch (aromatic rings) | Multiple sharp, medium-intensity bands. |

| ~1250 | C-F stretch (aryl fluoride) | Strong, characteristic absorption. |

The presence of a very broad band in the 3300-2500 cm⁻¹ region is a hallmark of a hydrogen-bonded carboxylic acid dimer and provides compelling evidence for this functional group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments will be employed to assign every proton and carbon atom and to piece together the molecular framework.[9]

Protocol: NMR Analysis

-

Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[9] DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

¹⁹F NMR

-

2D Correlation Spectroscopy (COSY)

-

2D Heteronuclear Single Quantum Coherence (HSQC)

-

2D Heteronuclear Multiple Bond Correlation (HMBC)

-

Interpretation:

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected at a downfield chemical shift, typically >12 ppm in DMSO-d₆.[5][7]

-

Aromatic Protons (Fluorophenyl Ring): The four protons on the 2-fluorophenyl ring will appear as a complex multiplet pattern in the aromatic region (~7.2-7.8 ppm). The coupling of these protons to the adjacent ¹⁹F nucleus will further split these signals.

-

Pyrazole Proton (-CH): A singlet is expected for the proton at the C3 position of the pyrazole ring. Based on similar structures, this signal is anticipated to be in the region of 8.0-8.5 ppm.[9]

-

Methyl Protons (-CH₃): A sharp singlet for the methyl group attached to the C5 position of the pyrazole ring will be observed, likely in the range of 2.3-2.7 ppm.[9]

-

¹⁹F NMR: A single resonance will be observed for the fluorine atom. The chemical shift of ¹⁹F is highly sensitive to its electronic environment.[10][11][12][13][14]

Interpretation:

-

Carboxylic Carbonyl (-COOH): This quaternary carbon will appear at a downfield chemical shift, typically in the 165-185 ppm range.[7]

-

Aromatic Carbons (Fluorophenyl Ring): Six signals are expected. The carbon directly bonded to the fluorine (C2') will show a large one-bond coupling constant (¹JCF) of ~240-280 Hz.[14] The adjacent carbons (C1' and C3') will exhibit smaller two-bond couplings (²JCF).

-

Pyrazole Carbons: Three signals are expected for the pyrazole ring carbons (C3, C4, C5). The chemical shifts will be characteristic of this heterocyclic system.[15][16]

-

Methyl Carbon (-CH₃): An upfield signal, typically around 10-15 ppm.

Table of Predicted Spectroscopic Data:

| Assignment | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) | Key HMBC Correlations |

| COOH | >12 | br s | ~165 | H3, C4 |

| H3 | ~8.1 | s | ~140 | C4, C5, COOH |

| C4 | - | - | ~110 | - |

| C5 | - | - | ~148 | - |

| CH₃ | ~2.7 | s | ~14 | C4, C5 |

| H3' | ~7.6 | m | ~125 (d, ²JCF) | C1', C2', C4', C5' |

| H4' | ~7.4 | m | ~132 (d, ³JCF) | C2', C3', C5', C6' |

| H5' | ~7.5 | m | ~129 (d, ⁴JCF) | C1', C3', C4', C6' |

| H6' | ~7.7 | m | ~124 (d, ³JCF) | C1', C2', C4', C5' |

| C1' | - | - | ~128 (d, ²JCF) | - |

| C2' | - | - | ~160 (d, ¹JCF) | - |

Note: Chemical shifts are predictive and may vary based on solvent and other experimental conditions. 'd' indicates a doublet due to C-F coupling.

The workflow for structure elucidation using 2D NMR is a systematic process of building molecular fragments and then connecting them.

Caption: Workflow for NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this molecule, it will primarily show the correlations between the adjacent protons on the 2-fluorophenyl ring, helping to trace their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of protonated carbons. For example, the singlet at ~8.1 ppm will correlate with the C3 carbon, and the methyl singlet at ~2.7 ppm will correlate with the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are two or three bonds away. Crucial HMBC correlations would be:

-

From the methyl protons (-CH₃) to the C4 and C5 carbons of the pyrazole ring, confirming the position of the methyl group.

-

From the pyrazole H3 proton to the C4, C5, and the carboxylic acid carbonyl carbons, locking in the pyrazole core structure.

-

From the H6' proton of the fluorophenyl ring to the C5 carbon of the pyrazole ring, definitively establishing the point of attachment between the two ring systems.

-

The following diagram illustrates the key expected HMBC correlations that would confirm the connectivity of the molecular fragments.

Caption: Key HMBC correlations for structural confirmation.

Final Confirmation: Single-Crystal X-ray Crystallography

While the spectroscopic data described above provides an exceptionally high degree of confidence in the structure, the gold standard for molecular structure determination is single-crystal X-ray crystallography.[1][17][18][19][20][21][22]

Objective: To obtain a three-dimensional model of the molecule, confirming connectivity, stereochemistry, and bond lengths/angles.

Protocol:

-

Crystal Growth: Suitable single crystals are grown, typically by slow evaporation of a solvent from a concentrated solution of the compound.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[1]

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule in the solid state.

Successful X-ray crystallographic analysis would provide the ultimate, unambiguous confirmation of the structure elucidated by spectroscopic methods.

Conclusion

The structure elucidation of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a systematic process that relies on the logical application and interpretation of modern analytical techniques. By integrating data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, a confident structural assignment can be made. Each technique provides a unique piece of the puzzle, and their collective agreement forms a self-validating system that ensures scientific integrity. The final confirmation via X-ray crystallography provides the highest possible level of structural certainty, a critical foundation for any subsequent research and development efforts.

References

-

New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2019, April). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure, 1181(32). Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Retrieved from [Link]

-

Jolley, K., et al. (n.d.). The 19F NMR spectra of some pentafluorophenyl compounds of group IV elements. Semantic Scholar. Retrieved from [Link]

-

National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

-

MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Limbach, H.-H. (n.d.). Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles. Retrieved from [Link]

-

ResearchGate. (2023, September 1). X-ray crystallographic comparison of pyrazole subsidiaries. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

PubMed. (2013, February 20). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-96. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

-

Oldfield Group Website. (n.d.). Fluorine- 19 Nuclear Magnetic Resonance Spectroscopic Study of Fluorophenylalanine- and Fluorotryptophan-Labeled Avian Egg White. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F NMR spectra. Retrieved from [Link]

-

SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Retrieved from [Link]

-

PubMed. (2003, November 7). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. Chembiochem, 4(11), 1187-95. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

-

ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

-

KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]-. Retrieved from [Link]

-

ACS Publications. (2024, December 2). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2020, August 23). H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. One moment, please... [em.muni.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. The 19F NMR spectra of some pentafluorophenyl compounds of group IV elements | Semantic Scholar [semanticscholar.org]

- 11. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Foreword for the Research Professional:

This document serves as a comprehensive technical guide on the core (CAS No: 618092-40-3). As a pivotal intermediate in the synthesis of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs, and in the development of advanced agrochemicals, a thorough understanding of its fundamental characteristics is paramount.[1][2] This guide moves beyond a simple recitation of data, offering insights into the causality behind experimental methodologies and providing actionable protocols for in-house validation. The information is structured to empower researchers, chemists, and drug development professionals to leverage this compound's unique properties effectively and predictably in their discovery and development pipelines.

Compound Identification and Core Data

A precise understanding of a compound begins with its fundamental identifiers and properties. 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a white, powdered solid at room temperature, valued for its stability and reactivity, which are enhanced by the presence of a fluorophenyl group.[1]

| Property | Value | Source |

| IUPAC Name | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | - |

| CAS Number | 618092-40-3 | [1] |

| Molecular Formula | C₁₁H₉FN₂O₂ | [1] |

| Molecular Weight | 220.2 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Chemical Structure:

Caption: Molecular structure of the title compound.

Melting Point Analysis: A Criterion for Purity

The melting point is a fundamental thermal property that provides a swift and reliable first impression of a substance's purity.[3] Pure crystalline compounds exhibit a sharp, well-defined melting point, whereas impurities typically depress the melting point and broaden the melting range.[4]

| Parameter | Value |

| Melting Point | 176-182 °C |

Data sourced from Chem-Impex.[1]

Authoritative Protocol: Melting Point Determination via the Capillary Method

The capillary method is the standard pharmacopeial technique for melting point determination due to its simplicity and accuracy.[3]

Causality and Rationale: The protocol is designed to ensure uniform and slow heating near the melting point. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges. A slow ramp rate (~1-2°C per minute) is critical for allowing the system to maintain thermal equilibrium, which is necessary for observing the precise temperatures at which the first droplet of liquid appears (onset) and the last solid particle disappears (completion).[5]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush any larger crystals with a spatula.

-

Capillary Loading: Jab the open end of a glass capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the tube down a long, narrow glass pipe to achieve tight packing.[5] The packed sample height should be 2-3 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[5]

-

Rapid Initial Heating: If the approximate melting point is known (e.g., 176°C), rapidly heat the block to a temperature about 20°C below the expected onset.[5]

-

Careful Slow Heating: Reduce the heating rate to 1-2°C per minute. This slow ramp is crucial for an accurate reading.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first droplet of liquid is observed.

-

Record the temperature (T₂) when the last trace of solid has liquefied.

-

The melting point is reported as the range T₁ - T₂.

-

-

Replicate Analysis: For improved accuracy and reproducibility, perform the analysis in triplicate and average the results.[3]

Caption: Experimental workflow for melting point determination.

Solubility Profile: The Gateway to Bioavailability

Solubility is a critical physicochemical parameter that profoundly influences a drug's absorption, distribution, and overall bioavailability.[6][7] While specific quantitative solubility data for this compound in various solvents is not broadly published, its characterization is essential for formulation development. As a molecule with a carboxylic acid group, its solubility is expected to be highly dependent on the pH of the aqueous medium.[8]

Authoritative Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic (equilibrium) solubility, providing the most accurate and reliable data for drug development.[8]

Causality and Rationale: This method is designed to establish a true thermodynamic equilibrium between the undissolved solid and a saturated solution.[8] Continuous agitation for a sufficient duration (typically 24-72 hours) ensures that the dissolution process has reached its endpoint. Subsequent phase separation is critical to analyze only the dissolved solute, and analysis of the remaining solid by techniques like XRPD confirms if any polymorphic or solvate transitions occurred during the experiment, which could alter the solubility measurement.

Step-by-Step Methodology:

-

System Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate sealed vials. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the solid residue via centrifugation or filtration using a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).[7]

-

Concentration Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid Phase Analysis: Recover the remaining solid from the vials and analyze it using techniques like X-Ray Powder Diffraction (XRPD) to check for any changes in the solid form.

-

Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL) at a specific pH and temperature.

Caption: Workflow for the shake-flask solubility method.

Acidity Constant (pKa): Predicting In Vivo Behavior

The ionization constant (pKa) is a measure of a molecule's acidity and is arguably one of the most important properties for a drug candidate.[10] It dictates the degree of ionization at a given pH, which in turn governs solubility, permeability across biological membranes, and interaction with molecular targets.[11] For 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, the carboxylic acid moiety is the primary ionizable group. While an experimental pKa has not been published, a predicted pKa for the structurally similar 4-fluoro isomer is 3.32 ± 0.25, suggesting it is a weak acid.[12]

Caption: Ionization equilibrium of the carboxylic acid group.

Authoritative Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for experimentally determining pKa values.[13]

Causality and Rationale: The method relies on monitoring the change in pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The resulting titration curve—a plot of pH versus the volume of titrant added—has a characteristic sigmoidal shape. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (R-COOH) and deprotonated (R-COO⁻) species are equal.[13] This inflection point provides a direct and accurate measurement of the compound's acidity.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to ensure initial solubility.

-

Titration Setup: Calibrate a pH electrode and place it in the sample solution. Place the solution on a stir plate to ensure homogeneity.

-

Titrant Preparation: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, loaded into a precision burette or automated titrator.

-

Titration Process: Add the titrant to the sample solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point (the point of steepest slope) from the first or second derivative of the curve.

-

The pKa is the pH value at the point where half of the volume of the equivalence point has been added.

-

-

Software Analysis: Modern analysis software can be used to fit the titration data to the Henderson-Hasselbalch equation to refine the pKa value.

Lipophilicity (logP): A Predictor of ADME Properties

Lipophilicity, quantified as the octanol-water partition coefficient (P) or its logarithmic form (logP), is a critical determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[14] It describes the partitioning of a neutral compound between an oily (n-octanol) and an aqueous phase. According to Lipinski's Rule of 5, a logP value of less than 5 is often desirable for orally administered drugs.[14]

| Parameter | Value | Method |

| XlogP | 1.9 | Predicted |

Data sourced from PubChem.[15]

Authoritative Protocol: logP Determination by HPLC

While the shake-flask method is the traditional approach, HPLC-based methods are now widely used for their speed, efficiency, and lower sample consumption.[14][16]

Causality and Rationale: This technique correlates a compound's lipophilicity with its retention time on a reverse-phase HPLC column (e.g., C18). Lipophilic compounds have a stronger affinity for the nonpolar stationary phase and thus elute later (have a longer retention time) than hydrophilic compounds. By calibrating the system with a series of reference compounds with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established. The logP of the unknown compound can then be accurately interpolated from its measured retention time.

Step-by-Step Methodology:

-

System Setup: Use a reverse-phase HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Prepare solutions of at least 5-6 reference compounds with well-established logP values that bracket the expected logP of the test compound.

-

Standard Analysis: Inject each reference standard onto the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of Retention Factor (k): For each standard, calculate the retention factor using the formula: k = (t_R - t_0) / t_0.

-

Calibration Curve: Plot the known logP values of the standards against their calculated log k values. Perform a linear regression to obtain a calibration equation (logP = m * log k + c).

-

Sample Analysis: Dissolve the test compound in the mobile phase, inject it into the system, and record its retention time.

-

logP Determination: Calculate the log k for the test compound and use the calibration equation to determine its logP value.

Caption: Conceptual basis of the logP measurement.

Conclusion

1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid presents a profile of a stable, weakly acidic compound with moderate lipophilicity. Its melting point range provides a reliable indicator of its high purity. Understanding these fundamental physicochemical properties is not merely an academic exercise; it is the foundation upon which successful drug discovery and development programs are built. The experimental protocols and rationale detailed in this guide provide a robust framework for researchers to validate these properties and to intelligently design formulations, predict pharmacokinetic behavior, and ultimately unlock the full therapeutic or agrochemical potential of this versatile chemical scaffold.

References

-

Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Parnian, P., & Fakhree, M. A. A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]

-

Al-Ibraheem, A., & Al-Zoubi, M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(4), 841-853. Retrieved from [Link]

-

Pion. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Chinese Pharmaceutical Association. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Journal of Pharmaceutical Analysis, 38(6), 949-955. Retrieved from [Link]

-

Digital Depository of the University of Barcelona. (2016). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link]

-

ResearchGate. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

Al-Ibraheem, A., & Al-Zoubi, M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

Sijm, M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Li, Y., et al. (2023). Development of Methods for the Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2017). pKa. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-fluorophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]

- 3. thinksrs.com [thinksrs.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rheolution.com [rheolution.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 11. ijirss.com [ijirss.com]

- 12. 1-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 217073-76-2 [amp.chemicalbook.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. PubChemLite - 1-(2-fluorophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid (C11H9FN2O2) [pubchemlite.lcsb.uni.lu]

- 16. longdom.org [longdom.org]

An In-Depth Technical Guide to 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

CAS Number: 618092-40-3

Abstract

This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a pivotal heterocyclic building block in contemporary drug discovery and agrochemical research. We will delve into its physicochemical characteristics, present a validated synthetic pathway with a detailed experimental protocol, and explore its established applications, particularly as a key intermediate in the development of selective COX-2 inhibitors. The underlying mechanism of action and the structure-activity relationship of its derivatives will be discussed, supported by quantitative data and mechanistic diagrams. This document is intended to serve as a valuable resource for researchers, chemists, and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, providing both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "biologically privileged" scaffold in medicinal chemistry.[1] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[2] This has led to the successful development of a wide array of pharmaceuticals across various therapeutic areas. Notably, pyrazole derivatives are well-established as potent anti-inflammatory and analgesic agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[3]

1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has emerged as a crucial intermediate in the synthesis of modern therapeutic agents.[4] The presence of the 2-fluorophenyl group can enhance metabolic stability and binding affinity to target proteins through favorable fluorine-protein interactions. This guide will provide an in-depth exploration of this valuable compound.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. The key properties of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 618092-40-3 | [4] |

| Molecular Formula | C₁₁H₉FN₂O₂ | [4] |

| Molecular Weight | 220.2 g/mol | [4] |

| Appearance | White powder | [4] |

| Melting Point | 176-182 °C | [4] |

| Purity | ≥ 98% (HPLC) | [4] |

Synthesis Methodology: A Validated Protocol

The synthesis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is typically achieved through a two-step process: the formation of the corresponding ethyl ester via a cyclocondensation reaction, followed by hydrolysis to the carboxylic acid. The causality behind this experimental choice lies in the high efficiency and regioselectivity of the initial pyrazole ring formation from readily available starting materials, followed by a straightforward and high-yielding hydrolysis step.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) and 2-fluorophenylhydrazine (1 equivalent) in absolute ethanol. The use of ethanol as a solvent is crucial as it effectively dissolves both reactants and facilitates the reaction without participating in side reactions.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by recrystallization from ethanol to yield ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate as a solid.

Step 2: Hydrolysis to 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

-

Reaction Setup: Suspend the ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours. The ester hydrolysis is typically complete within this timeframe.[5]

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic (pH 2-3), leading to the precipitation of the carboxylic acid. The precipitate is collected by vacuum filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to afford the final product, 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Applications in Drug Discovery: A Focus on COX-2 Inhibition

1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a valuable building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The primary mechanism of action for many of these pyrazole-based drugs is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[3]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile.

The carboxylic acid moiety of the title compound serves as a versatile handle for further chemical modifications, such as amidation, to produce a diverse library of derivatives for biological screening. These derivatives have shown significant potential as selective COX-2 inhibitors.[6]

Signaling Pathway of COX-2 Mediated Inflammation

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Quantitative Data: Biological Activity of Pyrazole Derivatives

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative pyrazole derivatives, demonstrating their potency and selectivity.

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2a | >1000 | 19.87 | >50 | [6] |

| 3b | 875.8 | 39.43 | 22.21 | [6] |

| 5b | 676.8 | 38.73 | 17.47 | [6] |

| Celecoxib | 3200 | 40 | 80 | [7] |

IC₅₀: The half maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2.

Conclusion

1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its well-defined physicochemical properties, accessible synthetic route, and proven utility as a scaffold for potent and selective COX-2 inhibitors underscore its importance. This technical guide has provided a detailed overview of this compound, from its synthesis to its biological application, with the aim of equipping researchers with the necessary knowledge to leverage its potential in their own research endeavors. The continued exploration of derivatives of this versatile intermediate is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- Rida, S. M., Saudi, M. N. S., Youssef, A. M., & Halim, M. A. (2009). Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. Letters in Organic Chemistry, 6(4), 282-288.

- (Reference intentionally left blank for future additions)

- Gouda, M. A., Eldien, H. F., Girgis, A. S., & Pan, C. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic chemistry, 87, 466–477.

- Abdel-Mottaleb, Y. N., & El-Gazzar, M. G. (2017). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Immunopharmacology and immunotoxicology, 39(4), 215–222.

- (Reference intentionally left blank for future additions)

- Zhang, L., Chen, Y., & Zhang, H. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(10), 1177–1203.

- Tzeli, D., Le-Thi, T., Vronteli, E., & Pontiki, E. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 26(11), 3121.

- (Reference intentionally left blank for future additions)

- (Reference intentionally left blank for future additions)

- Sharma, V., Kumar, P., & Pathak, D. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules (Basel, Switzerland), 27(19), 6296.

- (Reference intentionally left blank for future additions)

- (Reference intentionally left blank for future additions)

- (Reference intentionally left blank for future additions)

- (Reference intentionally left blank for future additions)

-

Clark, J. (2015). Hydrolysis of esters. Chemguide. Retrieved from [Link]

Sources

- 1. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents [mdpi.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrazole Carboxylic Acid Derivatives

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid moiety, this scaffold gives rise to a class of compounds—pyrazole carboxylic acid derivatives—with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the mechanistic underpinnings of their antimicrobial, anticancer, anti-inflammatory, and antiviral effects, supported by quantitative data and detailed experimental protocols. The aim is to furnish a practical and scientifically rigorous guide that not only summarizes the current state of knowledge but also empowers further research and development in this promising area of therapeutic discovery.

Introduction: The Pyrazole Carboxylic Acid Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, pyrazole derivatives have emerged as "privileged scaffolds" due to their ability to interact with a wide array of biological targets.[1][2] The incorporation of a carboxylic acid group into the pyrazole ring significantly influences the molecule's physicochemical properties, such as its acidity, polarity, and hydrogen bonding capacity. These alterations often lead to enhanced biological activity and improved pharmacokinetic profiles. Pyrazole carboxylic acid derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties.[3][4][5] This guide will systematically explore these key biological activities, providing a detailed understanding of their therapeutic potential.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyrazole carboxylic acid derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[5][6]

Mechanism of Action

The antimicrobial action of pyrazole derivatives is often multifaceted. Some derivatives function by inhibiting essential microbial enzymes. For instance, in silico studies have suggested that certain pyrazole compounds can act as inhibitors of Staphylococcus aureus DNA gyrase, an enzyme crucial for bacterial DNA replication.[7] Other proposed mechanisms include the disruption of microbial cell membranes and the inhibition of efflux pumps, which are responsible for extruding antibiotics from bacterial cells. The specific mechanism is highly dependent on the substitution pattern of the pyrazole core.

Quantitative Analysis of Antimicrobial Potency

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| 4-acyl-pyrazole-3-carboxylic acids | Bacillus subtilis | Not specified, but higher than reference drugs | [6] |

| 4-acyl-pyrazole-3-carboxylic acids | Staphylococcus aureus | Not specified, but higher than reference drugs | [6] |

| Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives | Candida albicans | Good inhibitory effects | [6][8] |

| Pyrazole derivative with nitro group | Bacillus cereus | 128 | [5] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the MIC of a pyrazole carboxylic acid derivative against a bacterial strain.

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: A stock solution of the pyrazole derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using the broth medium.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. Serial dilutions allow for the precise determination of the minimum concentration required for inhibition. The inclusion of controls is critical for validating the assay results.

Caption: Workflow for MIC Determination.

Anticancer Activity: Targeting Aberrant Cell Proliferation

The pyrazole scaffold is a key component in several approved anticancer drugs, and pyrazole carboxylic acid derivatives are a continuing source of promising new leads.[9] Their anticancer effects are often mediated by the inhibition of specific molecular targets involved in cancer cell proliferation and survival.[10]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[11] These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Certain pyrazole carboxamides and carboxylic acids have been shown to inhibit kinases such as Casein Kinase 2 (CK2), AKT1, and Mitogen-Activated Protein Kinase 14 (p38).[11] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. For example, some derivatives have been shown to induce G0/G1 cell cycle arrest in human B-cell lymphoma cell lines.[12]

Caption: Kinase Inhibition by Pyrazole Derivatives.

Quantitative Analysis of Anticancer Potency

The anticancer activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that is required for 50% inhibition of cell growth in vitro.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Benzamide & Dihydro Triazinone Derivatives | HCT-116 (Colon) | 7.74 - 82.49 (µg/mL) | [13] |

| Pyrazole Benzamide & Dihydro Triazinone Derivatives | MCF-7 (Breast) | 4.98 - 92.62 (µg/mL) | [13] |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivative (Compound 14) | BJAB (B-cell lymphoma) | Potent anti-proliferative activity | [12] |

| Polysubstituted Pyrazole Derivative (Compound 59) | HepG2 (Liver) | 2 | [10] |

| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF-7 (Breast) | 0.25 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole carboxylic acid derivative for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices: Seeding density and incubation times are optimized for each cell line to ensure logarithmic growth during the assay. The use of a vehicle control is essential to account for any effects of the solvent on cell viability.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, have a well-established role as anti-inflammatory agents.[2][14] Pyrazole carboxylic acid derivatives are also being actively investigated for their anti-inflammatory potential.[15]

Mechanism of Action: COX Inhibition and Beyond

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[14] Some derivatives exhibit selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects.[1]

Quantitative Analysis of Anti-inflammatory Potency

The anti-inflammatory activity of pyrazole derivatives can be assessed in vivo using models such as the carrageenan-induced paw edema test in rats.

| Compound Class | In vivo Model | % Inhibition of Edema | Reference |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | Significant | [5] |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | Significant | [5] |

| Pyrazole-3(5)-carboxylic acid derivative (Compound 146) | Not specified | Highest potential compared to indomethacin and aspirin | [15] |

Antiviral Activity: Combating Viral Infections

The emergence of new and re-emerging viral diseases highlights the need for novel antiviral therapies. Pyrazole carboxylic acid derivatives have demonstrated activity against a range of viruses, including dengue virus and tobacco mosaic virus.[16][17]

Mechanism of Action: Targeting Viral Enzymes

A key strategy in antiviral drug discovery is to target viral enzymes that are essential for replication. For example, certain pyrazole-3-carboxylic acid derivatives have been identified as inhibitors of the dengue virus (DENV) NS2B-NS3 protease.[16] This protease is crucial for processing the viral polyprotein, and its inhibition blocks the production of mature viral proteins necessary for replication.

Quantitative Analysis of Antiviral Potency

The antiviral activity of a compound is typically measured by its half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in a cell-based assay.

| Compound Class | Virus | Assay | EC50 (µM) | Reference |

| Pyrazole-3-carboxylic acid derivatives | Dengue virus type 2 (DENV-2) | Antiviral assay | Down to 4.1 | [16] |

| Pyrazole-3-carboxylic acid derivatives | Dengue virus protease | Reporter gene assay | Down to 2.2 | [16] |

Synthesis of Pyrazole Carboxylic Acid Derivatives: A General Approach

A common and versatile method for the synthesis of pyrazole carboxylic acid derivatives is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[18]

Experimental Protocol: One-Pot Synthesis of a Substituted Pyrazole Carboxylic Acid

This protocol describes a general one-pot synthesis of an ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.

Protocol: One-Pot Synthesis

-

Formation of the Dioxo Ester Intermediate: Diethyl oxalate is reacted with a substituted acetophenone in the presence of a base, such as sodium ethoxide, to form a substituted ethyl-2,4-dioxo-4-phenyl butanoate intermediate.[5]

-

Cyclization with Hydrazine: The dioxo ester intermediate is then treated with hydrazine hydrate in the presence of glacial acetic acid.[5] The reaction mixture is typically refluxed to drive the cyclization reaction.

-

Work-up and Purification: After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is necessary to deprotonate the acetophenone and initiate the condensation with diethyl oxalate. Glacial acetic acid acts as a catalyst for the cyclization reaction with hydrazine.

Caption: General Synthesis Workflow.

Conclusion and Future Perspectives

Pyrazole carboxylic acid derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them an attractive scaffold for the development of new therapeutic agents. Future research in this area will likely focus on the design and synthesis of novel derivatives with improved potency and selectivity for their biological targets. Structure-activity relationship (SAR) studies will continue to be crucial in guiding the optimization of these compounds. Furthermore, the exploration of novel mechanisms of action and the application of these derivatives to a wider range of diseases will undoubtedly expand their therapeutic potential. The in-depth understanding of their biological activities and the availability of robust experimental protocols, as outlined in this guide, will be instrumental in advancing this exciting field of drug discovery.

References

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Stegmann, M., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

-

Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2, 18-27. [Link]

-

Ahmad, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4933. [Link]

-

Kumar, R., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 78(10), 1471-1481. [Link]

-

Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(20), 4679-4683. [Link]

-